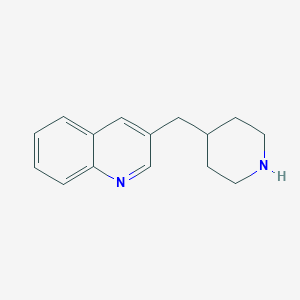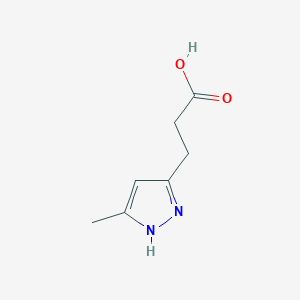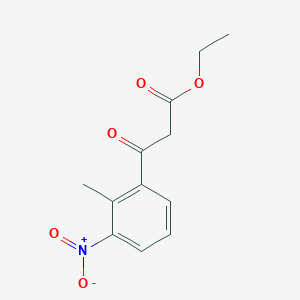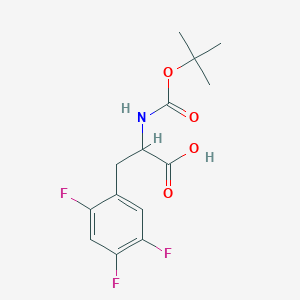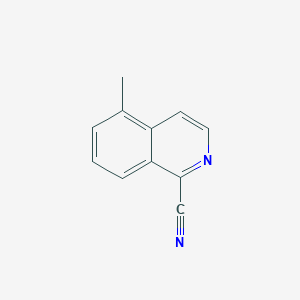
(S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group during a chemical reaction, preventing it from reacting until the desired moment. The compound you’re asking about seems to be a Boc-protected amino acid .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids generally consists of the amino acid backbone with the Boc group attached to the nitrogen of the amino group . The Boc group itself is a carbamate, consisting of a carbonyl group (C=O) and an alkoxide group (O-R), where R is a tert-butyl group .Chemical Reactions Analysis
Boc-protected amino acids can undergo a variety of reactions, but one of the most common is deprotection, where the Boc group is removed to reveal the original amino group . This can be achieved using acids like trifluoroacetic acid or hydrogen chloride .Aplicaciones Científicas De Investigación
Deprotection of Boc Amino Acids
Boc-alpha-allyl-L-alanine is a type of Boc (tert-butoxycarbonyl) amino acid. One of the key applications of Boc amino acids is in the deprotection process. This process involves removing the Boc group from the amino acid, which is a crucial step in peptide synthesis . The deprotection of Boc amino acids can be achieved at high temperatures using a thermally stable Ionic Liquid .
Extraction of Water Soluble Polar Organic Molecules
The study of Boc-alpha-allyl-L-alanine has extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids . This application is particularly useful in the field of organic chemistry, where the extraction of such molecules can be challenging .
Amino Acid Analysis
Boc-alpha-allyl-L-alanine can be used in the analysis of amino acids by High-Performance Liquid Chromatography (HPLC) . In this context, the compound can be used as a derivative for the separation and analysis of different amino acids .
Study of Bonding Geometry
The 3D structure of Boc compounds, including Boc-alpha-allyl-L-alanine, can be determined by X-ray crystallography . This allows for the study of the resulting bonding geometry, providing valuable insights into the structural properties of these compounds .
Organic Synthesis
The Boc group in Boc-alpha-allyl-L-alanine plays a significant role in organic synthesis . It is one of the more widely used amine protecting groups, and its deprotection is a key step in many organic transformations .
Development of Sustainable Processes
The use of Boc-alpha-allyl-L-alanine in the deprotection of Boc amino acids at high temperatures using a thermally stable Ionic Liquid contributes to the development of simple, effective, and environmentally compliant organic transformations . This is increasingly important as the scientific community seeks to drive sustainable processes .
Mecanismo De Acción
Target of Action
Boc-alpha-allyl-L-alanine, also known as (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid or BOC-ALPHA-ALLYL-L-ALA, is a specialty product used in proteomics research It’s known that it’s a derivative of naturally occurring l-alanine , which plays a role in protein synthesis and other metabolic processes.
Pharmacokinetics
It’s known that the compound has a molecular weight of 22928 , which may influence its absorption and distribution. It’s recommended to store the compound at room temperature or at -20 °C , suggesting that it may have specific stability requirements that could impact its bioavailability.
Action Environment
The action of Boc-alpha-allyl-L-alanine may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by the recommended storage conditions . Other factors, such as pH and the presence of other compounds, may also influence its action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The use of Boc-protected amino acids is a well-established technique in organic synthesis, particularly in the synthesis of peptides. Future research may focus on developing new methods for the synthesis and deprotection of Boc-protected amino acids, as well as exploring their use in the synthesis of new compounds .
Propiedades
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAKOPYGXUPPU-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)
![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)
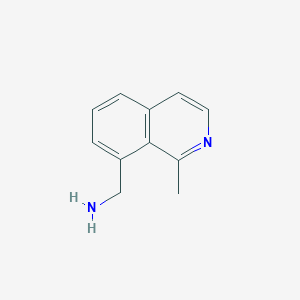
![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3100247.png)




